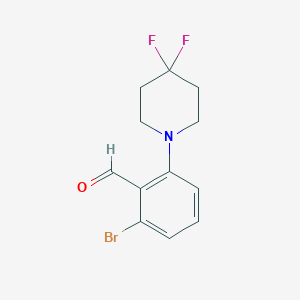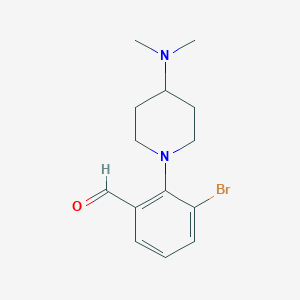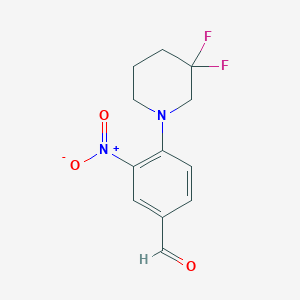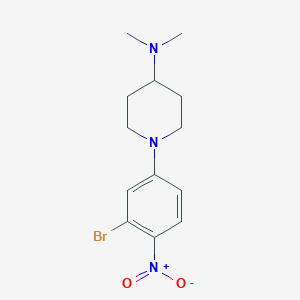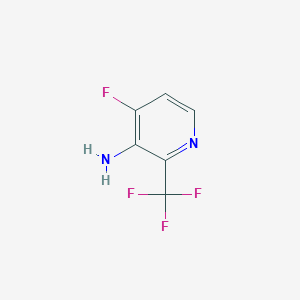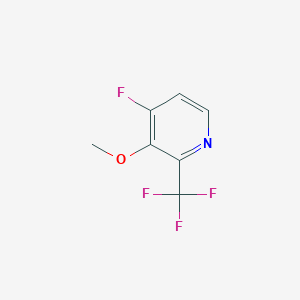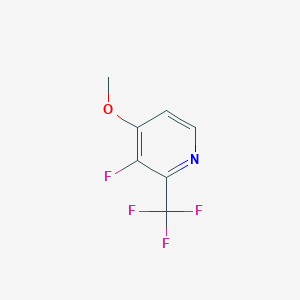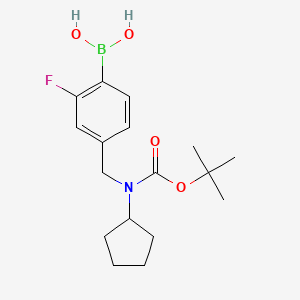
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid
Descripción general
Descripción
“(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid” is a boronic acid derivative that has gained significant attention in the field of scientific research. The ability of boronic acids to reversibly bind diol functional groups has been utilized for fluorescent detection of saccharides .
Chemical Reactions Analysis
Boronic acids, including “(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid”, can participate in a variety of chemical reactions. For instance, they can reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides . They can also act as effective catalysts for amidation and esterification of carboxylic acids .
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
The compound is used in the synthesis of N-tert-butoxycarbonyl amino acids, which are essential in peptide synthesis due to their resistance to racemization. For instance, Heydari et al. (2007) employed a commercially available heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, highlighting the significance of the N-Boc moiety in peptide synthesis (Heydari et al., 2007).
Suzuki Cross-Coupling Reactions
This compound is used in Suzuki cross-coupling reactions. For example, Abreu et al. (2003) synthesized the methyl ester of β,β-dibromo-N-(tert-butoxycarbonyl)dehydroalanine and utilized it in Suzuki cross-coupling reactions with various boronic acids, showcasing its role in the formation of non-proteinogenic amino acids with potential biological activity (Abreu et al., 2003).
Peptide Mimetics and Structure-Activity Studies
In peptide-based drug discovery, this compound contributes to the creation of peptide mimetics. Mandal et al. (2005) efficiently synthesized various diastereomers of azabicycloalkane amino acids, utilizing tert-butoxycarbonyl protected derivatives as building blocks for solid-phase synthesis, which are valuable for structure-activity studies in drug discovery (Mandal et al., 2005).
Boronic Acid Catalysis in Peptide Synthesis
Tsuji and Yamamoto (2017) found that boronic acid-catalyzed amidation using an N-hydroxy amino acid methyl ester and amino acid tert-butyl esters results in N-hydroxy dipeptide derivatives. This process emphasizes the role of boronic acid catalysis in peptide synthesis without racemization (Tsuji & Yamamoto, 2017).
Mecanismo De Acción
- Boronic acids are known to interact with proteins and enzymes due to their ability to form reversible covalent bonds with nucleophilic groups (such as hydroxyls or amines) in the active sites of these biomolecules .
- Without precise data, we can’t definitively identify the affected pathways. However, boronic acids have been investigated as potential inhibitors of histone deacetylases (HDACs), which play a role in gene expression regulation .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Propiedades
IUPAC Name |
[4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO4/c1-17(2,3)24-16(21)20(13-6-4-5-7-13)11-12-8-9-14(18(22)23)15(19)10-12/h8-10,13,22-23H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYHISJKBGZKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



